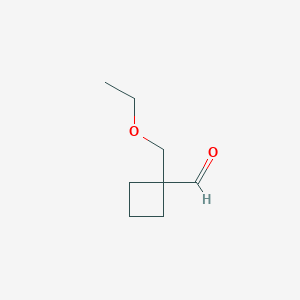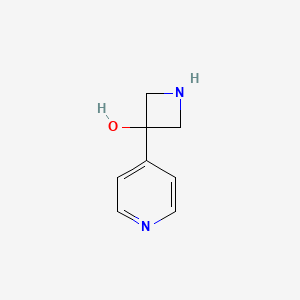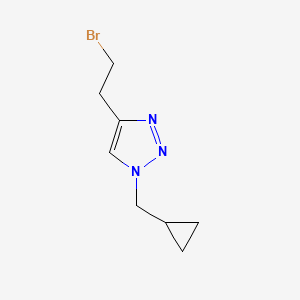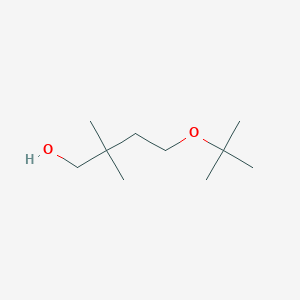
4-(Tert-butoxy)-2,2-dimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxy)-2,2-dimethylbutan-1-ol is an organic compound that features a tert-butoxy group attached to a 2,2-dimethylbutan-1-ol backbone. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-2,2-dimethylbutan-1-ol typically involves the reaction of tert-butyl alcohol with 2,2-dimethylbutan-1-ol under acidic or basic conditions. One common method involves the use of a strong acid like sulfuric acid to catalyze the reaction, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce simpler alcohols .
Scientific Research Applications
4-(Tert-butoxy)-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Tert-butoxy)-2,2-dimethylbutan-1-ol exerts its effects involves the interaction of its functional groups with specific molecular targets. For example, the tert-butoxy group can undergo hydrolysis to release tert-butyl alcohol, which can then participate in further chemical reactions. The molecular pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Hexa(tert-butoxy)ditungsten(III): A coordination complex of tungsten with tert-butoxy groups.
4-tert-Butoxystyrene: A compound with a tert-butoxy group attached to a styrene backbone.
Uniqueness
4-(Tert-butoxy)-2,2-dimethylbutan-1-ol is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other tert-butoxy-containing compounds. Its versatility in undergoing various chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-9(2,3)12-7-6-10(4,5)8-11/h11H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZPUNJDVXUJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
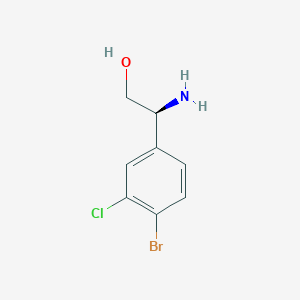
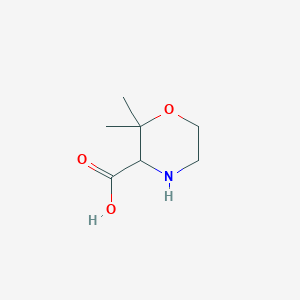
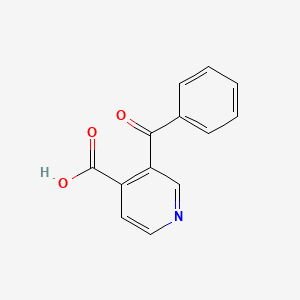
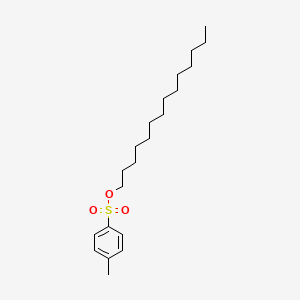
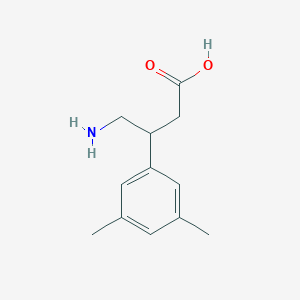
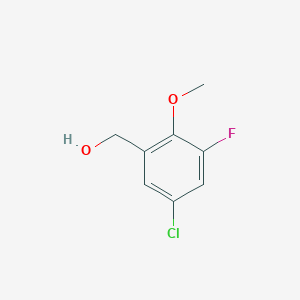
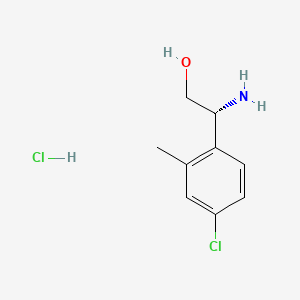
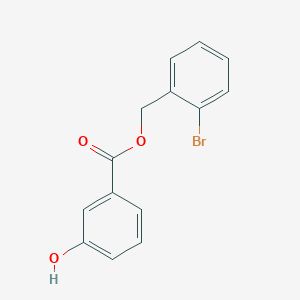
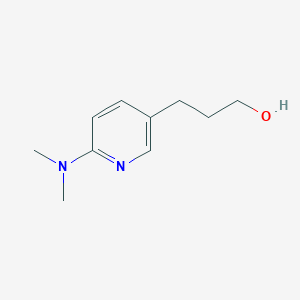
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
